PNU 142633

概要

説明

PNU-142633は、主に片頭痛の治療のために研究されている実験的薬物候補です。これは、5-ヒドロキシトリプタミン1D受容体の選択的かつ高親和性アンタゴニストとして機能します。 この化合物は、片頭痛の典型的な薬物であるトリプタンなどの5-ヒドロキシトリプタミン1B受容体と比較して、5-ヒドロキシトリプタミン1D受容体に対する親和性が高いことから有望視されています .

準備方法

PNU-142633の合成は、市販の出発物質から始まり、いくつかの工程を伴います。合成ルートには、通常、次の工程が含まれます。

イソクロマン環の形成: 合成は、イソクロマン環構造の形成から始まります。

ピペラジン部分の導入: ピペラジン環は、求核置換反応によって導入されます。

カルバモイル化: 最後の工程は、ピペラジン環のカルバモイル化で、目的の生成物であるPNU-142633が生成されます。

これらの工程の反応条件は、通常、最終生成物の高収率と純度を保証するために、有機溶媒、触媒、および制御された温度の使用を伴います .

化学反応の分析

PNU-142633は、次のようないくつかのタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体になる可能性があります。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

置換: 求核および求電子置換反応は、芳香族環またはピペラジン部分にさまざまな置換基を導入するために使用できます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、さまざまな求核剤や求電子剤などがあります。 これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

化学: これは、5-ヒドロキシトリプタミン受容体アンタゴニストの構造活性相関を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、生物学的システムにおける5-ヒドロキシトリプタミン1D受容体の役割を調べるために使用されます。

医学: PNU-142633は、5-ヒドロキシトリプタミン1D受容体の選択的アンタゴニストであることから、片頭痛の潜在的な治療法として研究されてきました。

科学的研究の応用

Chemical Profile

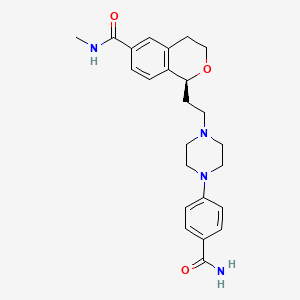

- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide

- Molecular Formula : C24H30N4O3

- Molecular Weight : 414.52 g/mol

- Purity : ≥98%

This compound exhibits a Ki value of 6 nM at the human 5-HT1D receptor, indicating a strong binding affinity, while showing negligible affinity for the 5-HT1B receptor (Ki > 18,000 nM) .

This compound has been shown to:

- Inhibit sympathetic tachycardic responses.

- Block neurogenic plasma protein extravasation in vivo.

- Reduce trigeminal ganglion-induced increases in blood flow .

Efficacy in Migraine Models

In preclinical studies, this compound demonstrated efficacy comparable to sumatriptan, a commonly used migraine medication. It was found to effectively prevent plasma protein extravasation induced by trigeminal ganglion stimulation and reduced blood flow increases in relevant brain regions .

Comparison with Other Agonists

| Agent | Ki Value (nM) | Effectiveness |

|---|---|---|

| This compound | 6 | Comparable to sumatriptan |

| Sumatriptan | ~14 | Standard migraine treatment |

| Other agonists | Varied | Less selective or effective |

This compound’s selective action on the 5-HT1D receptor suggests that it may offer benefits over traditional triptans by potentially reducing side effects associated with non-selective agonists .

Phase II Trials

A notable Phase II trial investigated the safety and efficacy of this compound in patients experiencing acute migraine attacks. The study involved a randomized, double-blind, placebo-controlled design with participants receiving a single oral dose of either this compound or placebo. Results indicated no statistically significant differences in headache relief between the two groups at various time points post-administration .

Adverse Events Reported :

- Chest pain (2 patients)

- QTc prolongation (3 patients)

These findings suggest that while this compound may have therapeutic potential, further research is necessary to establish its clinical utility and safety profile .

Summary of Findings from Clinical Studies

| Study Type | Findings |

|---|---|

| Phase II Trial | No significant headache relief vs placebo |

| Adverse Events | Chest pain, QTc prolongation |

| Preclinical Efficacy | Comparable efficacy to sumatriptan |

作用機序

PNU-142633は、5-ヒドロキシトリプタミン1D受容体に選択的に結合し、拮抗作用することで効果を発揮します。この受容体は、神経伝達物質の放出と血管の緊張の調節に関与しています。 5-ヒドロキシトリプタミン1D受容体を遮断することにより、PNU-142633は片頭痛の痛みに寄与する神経伝達物質の放出を阻害し、脳の血管拡張を抑制します。血管拡張は、片頭痛の病態生理において重要な要素です .

類似化合物との比較

PNU-142633は、他の類似化合物と比較して、5-ヒドロキシトリプタミン1D受容体に対する高い選択性で特徴付けられます。類似化合物には、以下のようなものがあります。

スマトリプタン: 5-ヒドロキシトリプタミン1Bおよび5-ヒドロキシトリプタミン1D受容体を標的とする、一般的に使用されている片頭痛治療薬です。

ゾルミトリプタン: スマトリプタンと同様の作用機序を持つ、もう1つの片頭痛治療薬です。

リザトリプタン: 片頭痛の急性治療に使用される、選択的な5-ヒドロキシトリプタミン受容体アゴニストです。

これらの化合物と比較して、PNU-142633は5-ヒドロキシトリプタミン1D受容体に対する親和性が高いため、5-ヒドロキシトリプタミン1B受容体に関連する副作用が少なくなる可能性があります .

生物活性

PNU 142633 is a highly selective and potent agonist of the 5-HT1D receptor, which plays a significant role in various physiological processes, including modulation of vascular tone and neurotransmitter release. This article reviews the biological activity of this compound through detailed research findings, case studies, and data tables.

- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide

- Molecular Formula : C24H30N4O3

- Purity : ≥98%

This compound selectively activates the 5-HT1D receptor with a high affinity (K_i value of 6 nM) while showing significantly lower affinity for the 5-HT1B receptor (>18000 nM) . This selectivity is crucial for its therapeutic applications, particularly in treating migraines and cardiovascular conditions.

Anti-Migraine Activity

This compound has been shown to exert anti-migraine effects by inhibiting neurogenic plasma protein extravasation and sympathetically-induced tachycardia in animal models. In preclinical studies, it demonstrated efficacy in reducing migraine-like symptoms without significantly altering vascular resistance in cerebral arteries, unlike other triptans such as sumatriptan .

Cardiovascular Effects

Research indicates that this compound does not increase vascular resistance in carotid or coronary arteries, suggesting a unique profile among 5-HT agonists. This characteristic may reduce the risk of vasoconstriction-related side effects commonly associated with other migraine treatments .

Study on Capsaicin-Induced Responses

A study investigated the effects of various agonists, including this compound, on capsaicin-induced responses in canine models. The results indicated that this compound effectively inhibited carotid vasodilator responses to capsaicin, suggesting its potential utility in managing pain associated with migraines .

Pharmacological Profile Comparison

The following table summarizes the pharmacological profiles of different 5-HT agonists:

| Compound | 5-HT1B Affinity (nM) | 5-HT1D Affinity (nM) |

|---|---|---|

| Sumatriptan | 7.8 | 8.5 |

| Donitriptan | 9.4 | 9.3 |

| PNU-142633 | 4.8 | 8.3 |

| PNU-109291 | 5.23 | 9.04 |

| SB224289 | 8.0 | 6.2 |

| BRL15572 | 6.1 | 7.9 |

This table illustrates that this compound has a superior affinity for the 5-HT1B receptor compared to other compounds, which may contribute to its efficacy .

特性

IUPAC Name |

(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVCCRNJOGKGA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431734 | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187665-65-2 | |

| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-142633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-142633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-142633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。